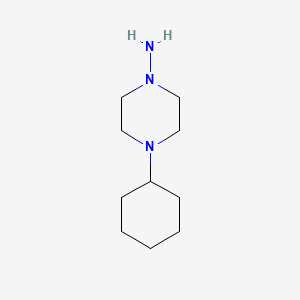

4-Cyclohexylpiperazin-1-amine

描述

Structural Context within Piperazine (B1678402) Chemistry and Analogues

4-Cyclohexylpiperazin-1-amine is a heterocyclic organic compound featuring a piperazine ring as its core structure. The piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.org This fundamental structure is further functionalized with a cyclohexyl group attached to one nitrogen atom and an amine group to the other.

The presence of the bulky, non-polar cyclohexyl group significantly influences the compound's steric and electronic properties. It sterically hinders the adjacent nitrogen atom, which can affect its reactivity and conformational flexibility. In contrast, the primary amine group at the other nitrogen atom provides a site for various chemical transformations. The two nitrogen atoms within the piperazine ring are basic, allowing for the formation of salts and interactions with biological targets. tandfonline.com

Compared to its parent compound, piperazine, this compound exhibits increased lipophilicity due to the cyclohexyl substituent. This property can be crucial in applications where membrane permeability is a factor. Other analogues, such as those with different alkyl or aryl substituents on the piperazine ring, will have varied electronic and steric profiles, leading to a wide range of chemical and pharmacological properties. For instance, replacing the cyclohexyl group with a phenyl group would introduce aromaticity and different electronic effects.

Table 1: Structural Comparison of this compound and Related Analogues

| Compound Name | Core Structure | Substituent at N1 | Substituent at N4 | Key Structural Features |

|---|---|---|---|---|

| Piperazine | Piperazine | Hydrogen | Hydrogen | Simple, symmetrical heterocyclic amine. wikipedia.org |

| This compound | Piperazine | Cyclohexyl | Amine | Combines a bulky, non-polar group with a reactive primary amine. |

| 1-Phenylpiperazine | Piperazine | Phenyl | Hydrogen | Introduces an aromatic ring, altering electronic properties. |

| 1-Methylpiperazine | Piperazine | Methyl | Hydrogen | Simple alkyl substitution, increases basicity slightly. |

| 1,4-Dicyclohexylpiperazine | Piperazine | Cyclohexyl | Cyclohexyl | Symmetrical, highly lipophilic due to two cyclohexyl groups. |

Significance as a Privileged Scaffold Precursor in Contemporary Organic Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. thieme-connect.comresearchgate.netresearchgate.net The piperazine ring is widely recognized as such a scaffold in medicinal chemistry. tandfonline.comthieme-connect.comresearchgate.net this compound serves as a precursor to a variety of more complex molecules built upon this privileged scaffold.

The dual functionality of this compound, with its distinct nitrogen environments, allows for selective chemical modifications. The primary amine can be readily acylated, alkylated, or used in condensation reactions to introduce a wide array of functional groups and build larger molecular architectures. The tertiary amine, part of the cyclohexyl-substituted nitrogen, can also participate in reactions, though its reactivity is tempered by the steric bulk of the cyclohexyl group.

This versatility makes this compound a valuable building block in the synthesis of compounds for drug discovery. For example, derivatives of 4-cyclohexylpiperazine have been investigated as ligands for various receptors, including melanocortin and sigma receptors. nih.govacs.org The ability to systematically modify the structure allows chemists to fine-tune the pharmacological properties of the resulting molecules.

Table 2: Research Findings on this compound and its Derivatives

| Research Area | Derivative/Analogue | Key Finding | Reference |

|---|---|---|---|

| Receptor Ligand Synthesis | Acylated 4-cyclohexylpiperazine | Synthesized as analogues of a melanocortin 4 receptor (MC4R) agonist. | nih.gov |

| Receptor Binding Studies | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazine | Showed high affinity and selectivity for σ₂ receptors. | acs.org |

| Radiopharmaceutical Development | Potassium 4-(cyclohexylpiperazin-1-yl)-dithioformate | Synthesized from 1-cyclohexylpiperazine (B93859) for potential use in myocardial imaging. | researchgate.net |

| Synthetic Methodology | 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine | Prepared through the reaction of a bromo-thiazolylamine with cyclohexylpiperazine. | chemicalbook.com |

| Bifunctional Ligand Development | 3-(4-cyclohexylpiperazin-1-yl)propan-1-amine | Used as an intermediate in the synthesis of bifunctional sigma receptor ligands. | nih.gov |

Historical Development and Evolution of Piperazine-1-amine Chemistry

The chemistry of piperazine itself dates back to the early 20th century, where it was initially used for treating gout. rjptonline.org Its anthelmintic properties were discovered in 1953, leading to widespread use. The synthesis of piperazine was often a byproduct of processes aimed at producing ethylenediamine. wikipedia.org

The development of substituted piperazines, including N-amino derivatives like piperazin-1-amine, followed the establishment of the parent compound's utility. The first systematic studies on the synthesis of piperazine derivatives, such as 1-arylpiperazines, were published in the mid-20th century. acs.org Research into piperazine synthesis often involved the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine.

The specific compound, this compound, is a more recent subject of interest, driven by the ongoing search for novel chemical entities in drug discovery and materials science. Its synthesis builds upon established methods for N-alkylation and N-amination of the piperazine core. The evolution of piperazine chemistry has been marked by a shift from simple, symmetrical derivatives to more complex, unsymmetrical molecules designed for specific biological targets. This progression highlights the enduring importance of the piperazine scaffold in synthetic and medicinal chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-cyclohexylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFGNZLJAZPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylpiperazin 1 Amine

Classical Synthetic Routes to the Piperazine-1-amine Core

The foundational piperazine-1-amine structure is traditionally synthesized through a two-step process starting from piperazine (B1678402). This classical approach involves the formation of an N-nitroso intermediate, followed by its reduction to the desired N-amino group.

The first step is the nitrosation of piperazine. This is typically achieved by treating piperazine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions, commonly using hydrochloric acid (HCl). researchgate.net The reaction is carefully controlled at low temperatures (e.g., -10 °C to 0 °C) to generate N-nitrosopiperazine. researchgate.net

The subsequent step involves the reduction of the N-nitroso group to a primary amine. This transformation can be accomplished using various reducing agents. A common laboratory-scale method employs a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). researchgate.net The reaction mixture is typically heated to reflux to drive the reduction to completion. researchgate.net Alternative reducing systems, such as metals in acidic media (e.g., Tin (Sn) or Iron (Fe) in HCl), can also be utilized for this conversion. researchgate.net The final product, piperazine-1-amine (also known as N-aminopiperazine), is then isolated and purified. researchgate.net

Table 1: Classical Synthesis of Piperazine-1-amine Core

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Nitrosation | Piperazine, Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl), -10°C to 0°C | N-Nitrosopiperazine |

| 2 | Reduction | N-Nitrosopiperazine | Lithium Aluminum Hydride (LiAlH₄) in THF, reflux | Piperazine-1-amine |

Advanced Strategies for Divergent Synthesis from Precursor Scaffolds

Modern synthetic chemistry offers more sophisticated and flexible strategies for preparing 4-Cyclohexylpiperazin-1-amine and its derivatives. These methods often involve building the molecule from precursor scaffolds using advanced catalytic systems, allowing for greater structural diversity.

One key strategy involves the N-alkylation of a protected piperazine derivative with a cyclohexyl electrophile. A common precursor is 1-Boc-piperazine, where one nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This precursor can react with a cyclohexyl halide (e.g., cyclohexyl bromide) via a nucleophilic substitution reaction under basic conditions to form 4-Boc-1-cyclohexylpiperazine. google.com Alternatively, the cyclohexyl moiety can be introduced via reductive amination of cyclohexanone (B45756) with 1-Boc-piperazine, a reaction that forms the C-N bond and reduces the intermediate iminium ion in one pot. google.com Following the successful attachment of the cyclohexyl group, the Boc protecting group is removed under acidic conditions, yielding 1-cyclohexylpiperazine (B93859). google.com The final step to obtain the target compound would involve a separate N-amination step on the free secondary amine.

More advanced methods focus on constructing the piperazine ring itself. A novel approach utilizes a catalytic reductive cyclization of dioximes derived from primary amines. mdpi.com This method allows for the conversion of a primary amino group into a piperazine ring, offering a powerful tool for structural modification of bioactive molecules. mdpi.com Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient route to N-arylpiperazines and can be adapted for complex derivatives. nih.gov These reactions create C-N bonds between piperazine and aryl halides or triflates under relatively mild conditions. nih.gov Visible-light-promoted protocols, employing photoredox catalysis, have also emerged for the synthesis of piperazines through decarboxylative annulation between glycine-based diamines and various aldehydes. organic-chemistry.org

Table 2: Advanced Synthetic Strategies for Substituted Piperazines

| Strategy | Precursors | Key Reagents/Catalysts | Bond Formed | Key Feature |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-Boc-piperazine, Cyclohexyl halide | Inorganic base (e.g., K₂CO₃) | N-Cyclohexyl | Avoids strong reducing agents google.com |

| Reductive Amination | 1-Boc-piperazine, Cyclohexanone | Acid, Reducing agent (e.g., NaBH(OAc)₃) | N-Cyclohexyl | One-pot reaction from a ketone google.com |

| Reductive Cyclization | Primary amine, Nitrosoalkenes | Catalyst (e.g., Palladium) | Piperazine ring | Builds the core ring structure mdpi.com |

| Buchwald-Hartwig Amination | Piperazine, Aryl halide | Palladium catalyst, Ligand, Base | N-Aryl | Forms C-N bonds with aryl groups nih.gov |

| Photoredox Annulation | Glycine-based diamine, Aldehyde | Iridium or organic photocatalyst, Visible light | Piperazine ring | Mild, light-driven conditions organic-chemistry.org |

Stereoselective Synthesis Approaches to this compound Derivatives

Stereoselectivity is paramount in medicinal chemistry, as the three-dimensional arrangement of atoms can dictate a molecule's biological activity. While this compound itself is achiral, the synthesis of its derivatives, where chirality may be introduced on the cyclohexyl or piperazine ring, requires stereoselective methods.

A powerful strategy for achieving stereocontrol is through diastereoselective intramolecular hydroamination. This approach has been successfully used to synthesize 2,6-disubstituted piperazines with high diastereoselectivity. organic-chemistry.org The synthesis begins with chiral amino acids, which serve as the source of stereochemistry. These are converted into hydroamination substrates that undergo a cyclization reaction to form the piperazine ring, preserving the stereochemical integrity of the original chiral centers. organic-chemistry.org

Another approach involves the catalytic asymmetric synthesis of the piperazine core. While not directly reported for this compound, methods developed for other piperazine derivatives can be adapted. These often rely on chiral catalysts or auxiliaries to control the formation of stereocenters during key bond-forming steps, such as C-H functionalization or cyclization reactions. The direct diastereoselective α-C–H lithiation of N-Boc piperazines, for instance, allows for the introduction of substituents at the C2 position with defined stereochemistry. mdpi.com By starting with enantiomerically pure precursors or employing chiral catalysts, it is possible to synthesize specific stereoisomers of complex piperazine derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like piperazines. researchgate.net

Several green strategies have been developed for piperazine synthesis:

Microwave-Assisted Techniques: The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste. researchgate.net

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, often under very mild conditions. mdpi.com It provides a sustainable alternative to methods requiring high temperatures or harsh reagents. For example, organic photoredox catalysts can promote the C-H alkylation of piperazines, and iridium-based complexes can catalyze the formation of the piperazine ring itself. organic-chemistry.orgmdpi.com This method avoids the use of toxic reagents, such as those containing tin, by using radical precursors derived from amino acids. mdpi.com

Multicomponent and One-Pot Reactions: These strategies enhance atom economy by combining multiple starting materials in a single reaction vessel to form a complex product. researchgate.net This reduces the number of synthetic steps, minimizes the need for purification of intermediates, and consequently lowers solvent consumption and waste generation. researchgate.net

Table 3: Green Chemistry Approaches in Piperazine Synthesis

| Green Approach | Principle | Advantage | Example Application |

|---|---|---|---|

| Microwave Synthesis | Alternative energy source | Reduced reaction time, higher yields researchgate.net | Synthesis of piperazine analogues |

| Photoredox Catalysis | Visible light energy | Mild conditions, avoids toxic reagents mdpi.com | C-H functionalization, ring formation organic-chemistry.orgmdpi.com |

| Green Solvents | Use of benign solvents | Reduced environmental impact and toxicity researchgate.net | Using water or ethanol (B145695) instead of chlorinated solvents |

| Multicomponent Reactions | Combining multiple reactants in one step | Improved atom economy, reduced waste researchgate.net | Single-pot synthesis of complex piperazines |

Chemical Reactivity and Transformation Profiles of 4 Cyclohexylpiperazin 1 Amine

Reactivity at the Hydrazine (B178648) Moiety: Amination and Condensation Reactions

The primary amine of the hydrazine group in 4-Cyclohexylpiperazin-1-amine is a key site for reactivity. This functional group readily participates in amination and condensation reactions, forming new carbon-nitrogen bonds and enabling the construction of more complex molecular architectures.

One of the most fundamental transformations of the hydrazine moiety is its reaction with aldehydes and ketones. This condensation reaction typically proceeds to form hydrazones. For instance, the reaction of a similar compound, 1-amino-4-methylpiperazine, with o-nitrobenzaldehyde in methanol (B129727) results in the formation of a Schiff base, a type of imine. nih.gov This reaction highlights the nucleophilic character of the primary amine and its ability to attack the electrophilic carbonyl carbon.

The general mechanism for this type of condensation involves the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the stable imine or, in this case, a hydrazone. The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity.

Functionalization Reactions of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two tertiary nitrogen atoms that are also nucleophilic and can be functionalized. These nitrogen atoms can participate in various reactions, including alkylation, acylation, and arylation, allowing for the introduction of a wide range of substituents.

The nitrogen atoms of the piperazine ring can serve as hydrogen bond acceptors, which influences the pharmacokinetic profiles of drug candidates. encyclopedia.pub The presence of these nitrogens also allows for adjustments to the three-dimensional geometry of the molecule, a feature not as readily available with similar heterocyclic structures like morpholines or piperidines. encyclopedia.pub

Synthetic strategies for functionalizing the piperazine ring often involve the reaction with electrophiles. For example, N-alkylation can be achieved by reacting the piperazine with alkyl halides. In the synthesis of the drug Ponatinib, a piperazine derivative is reacted with a benzyl (B1604629) bromide to form a new carbon-nitrogen bond. nih.gov Similarly, acylation can be accomplished using acyl chlorides or anhydrides.

Synthetic Transformations of the Cyclohexyl Substituent

The cyclohexyl group attached to the piperazine ring also presents opportunities for synthetic modification. While the saturated nature of the cyclohexane (B81311) ring makes it less reactive than the other moieties, transformations are still possible, often involving radical reactions or oxidation.

Recent advancements have focused on the C-H functionalization of saturated rings like cyclohexane. These methods provide a direct way to introduce new functional groups onto the carbocyclic framework. While specific examples for this compound are not detailed in the provided search results, general principles of C-H activation and functionalization would apply.

For instance, biocatalytic approaches using transaminases have been explored for the stereoselective synthesis of substituted cyclohexane-1-amines. nih.govresearchgate.net These enzymes can selectively aminate ketones or deaminate cis-diastereomers to yield highly pure trans-isomers, which can be key intermediates in the synthesis of pharmaceuticals like cariprazine. nih.govresearchgate.net This highlights the potential for enzymatic transformations to modify the cyclohexyl portion of the molecule.

Mechanistic Investigations of Oxidative and Reductive Transformations

The oxidative and reductive transformations of piperazine derivatives are often investigated in the context of photoredox catalysis. These reactions involve single-electron transfer processes that can generate highly reactive radical intermediates.

In one mechanistic pathway, a photocatalyst, such as an iridium complex, is excited by light and becomes a powerful reductant. researchgate.net This excited catalyst can then donate an electron to an acceptor molecule. The resulting oxidized catalyst, now a strong oxidant, can accept an electron from the piperazine nitrogen, generating an amino radical cation. researchgate.net Subsequent deprotonation of a C-H bond adjacent to the nitrogen results in the formation of an α-amino radical. encyclopedia.pubresearchgate.net This radical can then couple with other radical species to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Computational and experimental studies have provided insights into the mechanisms of these transformations. For example, in the context of CO2 capture materials, the oxidative degradation of diamine-appended metal-organic frameworks has been studied. chemrxiv.org These studies suggest that degradation can be initiated by hydroxyl radicals and proceeds through carbon-centered radicals, leading to C-N bond cleavage. chemrxiv.org While not directly involving this compound, these findings offer a general understanding of the oxidative pathways that amine-containing compounds can undergo.

Metal-Catalyzed Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and piperazine derivatives are often utilized as substrates or ligands in these transformations.

Palladium-catalyzed reactions are particularly common. The Buchwald-Hartwig amination, for example, is a widely used method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. ustc.edu.cn This reaction could be employed to couple this compound with various aryl or heteroaryl halides. Other palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are also invaluable for creating diverse molecular structures. researchgate.netthermofisher.com

Copper-catalyzed reactions have also gained prominence, especially with the use of diamine ligands which allow for milder reaction conditions. nih.gov These reactions are effective for forming C-N, C-O, and C-C bonds. For example, the Goldberg reaction, which couples aryl halides and amides, is significantly enhanced by the presence of diamine ligands. nih.gov

| Reaction Name | Metal Catalyst | Bond Formed | Reactants |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halide, Amine |

| Heck Reaction | Palladium | C-C | Aryl halide, Alkene |

| Suzuki Coupling | Palladium | C-C | Organoboron compound, Organohalide |

| Sonogashira Coupling | Palladium/Copper | C-C | Terminal alkyne, Aryl/vinyl halide |

| Goldberg Reaction | Copper | C-N | Aryl halide, Amide |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The primary amine of this compound makes it an ideal component for several MCRs.

The Ugi four-component reaction (U-4CR) is a prominent example. nih.gov This reaction typically involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov The reaction is initiated by the formation of an imine from the amine and the carbonyl compound. nih.gov This imine is then protonated by the carboxylic acid and attacked by the isocyanide, leading to a series of rearrangements to form the final product. nih.govnih.gov The versatility of the Ugi reaction allows for the rapid generation of diverse compound libraries. nih.govbeilstein-journals.org

Another important MCR is the Strecker reaction, which is one of the oldest known MCRs. nih.gov It involves the reaction of an amine, an aldehyde or ketone, and a cyanide source to produce an α-amino nitrile. This product can then be hydrolyzed to form an α-amino acid. nih.gov

The Petasis reaction is another MCR that could potentially incorporate this compound, as it involves the reaction of a secondary amine, an aldehyde, and a boronic acid. beilstein-journals.org

| Reaction Name | Key Components | Typical Product |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylaminoamide |

| Strecker Reaction | Amine, Carbonyl, Cyanide | α-Amino nitrile |

| Petasis Reaction | Secondary Amine, Aldehyde, Boronic Acid | Substituted Amine |

Derivatization Strategies and Analogue Synthesis Based on the 4 Cyclohexylpiperazin 1 Amine Scaffold

Rational Design Principles for Novel 4-Cyclohexylpiperazin-1-amine Analogues

The design of new analogues based on the this compound scaffold is often guided by the principles of rational drug design, which leverage an understanding of the target receptor's structure and the structure-activity relationships (SAR) of related compounds. A primary strategy involves modifying the terminal amine of the piperazine (B1678402) ring to introduce functionalities that can engage in specific interactions with a biological target, such as hydrogen bonding, ionic interactions, or hydrophobic interactions.

For instance, in the design of kinase inhibitors, the piperazine nitrogen can be acylated or alkylated with moieties that mimic the hinge-binding motifs of known inhibitors. The cyclohexyl group, while often considered a lipophilic anchor, can also be a target for modification. Introducing polar groups or altering its stereochemistry can influence solubility, metabolic stability, and binding affinity.

Computational modeling techniques, such as molecular docking and pharmacophore mapping, play a crucial role in the rational design process. These methods allow for the in silico evaluation of potential analogues, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity for the target of interest.

Scaffold Decoration and Functional Group Interconversion Strategies

"Scaffold decoration" refers to the systematic modification of a core molecular structure to explore chemical space and optimize biological activity. For the this compound scaffold, this primarily involves reactions at the secondary amine of the piperazine ring and the terminal primary amine.

Table 1: Exemplary Scaffold Decoration Reactions for this compound

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | Substituted alkyl group |

| N-Acylation | Acyl chloride or anhydride, base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | Amide functionality |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Substituted amine |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Sulfonamide group |

| Urea/Thiourea (B124793) Formation | Isocyanate or isothiocyanate | Urea or thiourea linkage |

Functional group interconversion (FGI) is another key strategy, allowing for the transformation of one functional group into another. This can be particularly useful for late-stage modifications of a synthesized analogue to fine-tune its properties. For example, a primary amine on a side chain could be converted to an azide (B81097) for subsequent "click" chemistry applications or oxidized to a nitro group.

Synthesis of Macrocyclic Derivatives Incorporating the Piperazine-1-amine Moiety

Macrocycles, cyclic molecules with rings containing 12 or more atoms, often exhibit unique pharmacological properties, including high affinity and selectivity for their targets. The this compound scaffold can be incorporated into macrocyclic structures through various synthetic strategies.

One common approach is ring-closing metathesis (RCM), where two terminal alkenes on a linear precursor are cyclized using a ruthenium-based catalyst. To achieve this, the piperazine-1-amine moiety would be derivatized with two chains, each terminating in an alkene.

Another strategy involves intramolecular nucleophilic substitution or amidation reactions. For example, a linear precursor containing the this compound unit at one end and a reactive group (e.g., an alkyl halide or an activated carboxylic acid) at the other can be induced to cyclize under appropriate conditions.

Multicomponent reactions (MCRs) also offer an efficient route to macrocycles. The Ugi or Passerini reactions, for instance, can bring together multiple components, including a derivative of this compound, to form a macrocyclic product in a single step.

Table 2: General Strategies for Macrocyclization Incorporating the this compound Scaffold

| Macrocyclization Strategy | Key Reaction | Precursor Requirements |

| Ring-Closing Metathesis (RCM) | Olefin metathesis | Linear precursor with two terminal alkenes |

| Intramolecular Amidation | Amide bond formation | Linear precursor with a terminal amine and a carboxylic acid |

| Intramolecular Nucleophilic Substitution | Sₙ2 reaction | Linear precursor with a nucleophilic amine and an electrophilic center |

| Multicomponent Reactions (MCRs) | e.g., Ugi, Passerini | Appropriate combination of functionalized starting materials |

Preparation of Conjugates and Probes for Chemical Research

To investigate the mechanism of action and cellular targets of bioactive compounds derived from the this compound scaffold, chemical probes and conjugates are often synthesized. These tools typically incorporate a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photoaffinity label for covalent target identification.

The synthesis of these conjugates relies on the chemoselective modification of the scaffold or its analogues. The terminal amine of this compound is a convenient handle for such modifications. For example, it can be reacted with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye or a biotin derivative to form a stable amide linkage.

Alternatively, "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for bioconjugation. An analogue of this compound can be synthesized with a terminal alkyne or azide group. This "clickable" handle can then be selectively reacted with a probe molecule containing the complementary functionality.

Table 3: Common Conjugation Chemistries for this compound Derivatives

| Conjugation Chemistry | Functional Groups on Scaffold | Functional Groups on Probe | Linkage Formed |

| Amide Coupling | Amine | Activated ester (e.g., NHS ester) | Amide |

| "Click" Chemistry (CuAAC) | Alkyne or Azide | Azide or Alkyne | Triazole |

| Thiol-Maleimide Michael Addition | Thiol | Maleimide | Thioether |

| Schiff Base Formation | Amine | Aldehyde | Imine (often reduced to a stable amine) |

The development of these derivatization strategies underscores the importance of the this compound scaffold in modern medicinal chemistry. The ability to rationally design, decorate, and transform this core structure provides a powerful toolkit for the discovery of new and improved therapeutic agents.

Applications of 4 Cyclohexylpiperazin 1 Amine As a Synthetic Reagent and Building Block

Utility in the Construction of Complex Heterocyclic Systems

The presence of a hydrazine-like moiety (-NH-NH2) makes 4-Cyclohexylpiperazin-1-amine a valuable precursor for the synthesis of nitrogen-containing heterocycles. One of the most fundamental applications of hydrazine (B178648) derivatives in organic synthesis is the construction of pyrazole (B372694) rings.

The Knorr pyrazole synthesis and related methodologies involve the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound (or a synthetic equivalent). The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. As a substituted hydrazine, this compound can theoretically serve as the dinucleophilic component in this type of reaction. The exocyclic primary amino group (-NH2) acts as the initial nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. The adjacent nitrogen atom within the piperazine (B1678402) ring then participates in the subsequent cyclization step.

This reaction allows for the incorporation of the bulky and lipophilic 4-cyclohexylpiperazinyl moiety directly onto a pyrazole core, a scaffold frequently found in pharmaceutically active compounds. The general scheme for this transformation is presented below.

| Reactant 1 | Reactant 2 | Product | Heterocyclic System |

| This compound | 1,3-Dicarbonyl Compound | 1-(4-Cyclohexylpiperazin-1-yl)-substituted pyrazole | Pyrazole |

This table illustrates the general reaction pathway for the synthesis of pyrazole derivatives from this compound.

Role in Amine and Hydrazine Transfer Reactions in Organic Synthesis

A review of scientific literature does not provide specific examples or detailed research findings regarding the application of this compound in amine or hydrazine transfer reactions. These reactions typically require specific catalysts or reagents that facilitate the transfer of an amino (-NR2) or hydrazino (-NHNH2) group from a donor molecule to an acceptor molecule. While the structure of this compound contains these functional groups, its specific utility as a transfer agent in organic synthesis is not well-documented.

Precursor in the Synthesis of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts are compounds with the structure [NR4]+X-, where the central nitrogen atom is bonded to four organic groups and bears a permanent positive charge. A standard method for their synthesis is the alkylation of tertiary amines with alkyl halides, a process known as the Menshutkin reaction. wikipedia.orgchemrxiv.orgnih.gov

This compound contains a tertiary nitrogen atom within the piperazine ring (the N4 nitrogen bonded to the cyclohexyl group and two carbon atoms of the ring). This site can act as a nucleophile and react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), to form a quaternary ammonium salt. wikipedia.org This reaction would result in a permanently cationic molecule, where the positive charge is localized on the N4 nitrogen. The properties of the resulting salt, such as its solubility and potential applications as a phase-transfer catalyst or antimicrobial agent, would be influenced by the nature of the alkylating agent (R-X) and the counter-ion (X-). mdpi.com

| Amine Substrate | Alkylating Agent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 1-Amino-4-cyclohexyl-4-alkylpiperazin-1-ium halide | Menshutkin Reaction (Quaternization) |

This table outlines the general transformation for the synthesis of quaternary ammonium salts from the tertiary amine center of this compound.

Application in the Preparation of Carboxylic Acid Derivatives

The primary amino group (-NH2) of this compound is a potent nucleophile, making it a suitable reagent for the synthesis of various carboxylic acid derivatives, most notably amides. The reaction of a primary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, is a fundamental and widely used method for amide bond formation. youtube.comfishersci.co.uk

In this reaction, the lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form a stable N-substituted amide. youtube.com This transformation effectively couples the 4-cyclohexylpiperazin-1-yl moiety to a carboxylic acid, creating a more complex amide structure. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride byproduct. fishersci.co.uk

| Amine Substrate | Acylating Agent | Product | Product Class |

| This compound | Acyl Chloride (R-COCl) | N-(4-Cyclohexylpiperazin-1-yl)amide | Carboxylic Acid Derivative (Amide) |

This table illustrates the general reaction for the synthesis of N-substituted amides from this compound.

Computational and Theoretical Chemistry Studies of 4 Cyclohexylpiperazin 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

No publicly available data exists for the quantum chemical calculations of 4-Cyclohexylpiperazin-1-amine. This includes calculations of its electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its chemical reactivity. Consequently, analyses of its molecular electrostatic potential and charge distribution, which would shed light on its intermolecular interactions, have not been found.

Conformational Analysis and Molecular Dynamics Simulations

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound. Such studies would identify the most stable three-dimensional arrangements (conformers) of the molecule and explore its dynamic behavior over time. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species.

Prediction of Spectroscopic Signatures for Structural Elucidation

While computational methods are frequently used to predict spectroscopic signatures like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to aid in experimental characterization, no such predictions for this compound have been published. These theoretical spectra would be invaluable for confirming the structure of the synthesized compound and for the interpretation of experimental data.

Reaction Mechanism Elucidation using Computational Methods

No computational studies elucidating the potential reaction mechanisms involving this compound were found. Theoretical investigations could, for example, map out the energy profiles of its synthesis or degradation pathways, providing a deeper understanding of the reaction kinetics and thermodynamics.

Advanced Analytical Techniques for Characterization of 4 Cyclohexylpiperazin 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering high mass accuracy and resolving power. nih.gov For derivatives of 4-Cyclohexylpiperazin-1-amine, HRMS, particularly when coupled with techniques like Electrospray Ionization (ESI), provides the exact mass of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence.

The fragmentation patterns observed in the mass spectrum offer a roadmap to the molecule's structure. nih.gov In piperazine (B1678402) derivatives, characteristic fragmentation pathways involve the cleavage of the piperazine ring and the loss of substituents. researchgate.netnih.gov For this compound, key fragmentation would be expected to arise from:

Cleavage of the Cyclohexyl Ring: Loss of fragments from the cyclohexyl group.

Piperazine Ring Opening: A characteristic pathway for piperazine-containing compounds, often leading to stable, nitrogen-containing fragments.

Loss of the Amino Group: Cleavage of the N-N bond of the hydrazinyl moiety.

Collision-induced dissociation studies can be employed to further investigate the fragmentation pathways, providing detailed structural information and helping to deduce the binding sites of metal ions in complexation studies. nih.gov The high mass accuracy of HRMS allows for the differentiation between ions of very similar nominal mass, ensuring an unambiguous structural assignment.

| Fragment Structure | Description of Loss | Expected m/z (Monoisotopic) |

|---|---|---|

| [C12H25N3]+• | Molecular Ion (M+•) | 211.2048 |

| [C6H11]+ | Cyclohexyl cation | 83.0861 |

| [C6H14N3]+ | Loss of cyclohexene | 128.1187 |

| [C5H12N2]+• | Piperazine ring fragment | 100.1000 |

| [C12H24N2]+• | Loss of NH group | 196.1939 |

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound and its derivatives, a suite of one-dimensional and two-dimensional NMR experiments is required. nih.gov

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (spin-spin coupling), and integration (proton count). Key signals for this compound would include broad multiplets for the cyclohexyl protons, distinct signals for the axial and equatorial protons of the piperazine ring, and a signal for the N-NH₂ protons.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The spectrum would be characterized by aliphatic signals for the cyclohexyl and piperazine carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the cyclohexyl and piperazine rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of carbon signals based on their attached protons.

Dynamic NMR studies can also provide insight into conformational changes, such as the chair-boat interconversion of the piperazine ring. researchgate.net

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl (CH) | ~1.0 - 2.5 | ~30 - 40 |

| Cyclohexyl (CH₂) | ~1.0 - 1.8 | ~25 - 35 |

| Piperazine (CH₂ adjacent to N-Cyclohexyl) | ~2.5 - 3.0 | ~50 - 60 |

| Piperazine (CH₂ adjacent to N-NH₂) | ~2.8 - 3.2 | ~45 - 55 |

| N-H₂ | Variable (broad) | N/A |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the presence of key structural features in this compound and its derivatives. nih.gov

FT-IR Spectroscopy: Detects molecular vibrations that result in a change in the dipole moment. Key expected absorptions include:

N-H Stretching: The primary amine (-NH₂) group will show one or two bands in the 3500-3250 cm⁻¹ region. scispace.com

C-H Stretching: Aliphatic C-H stretches from the cyclohexyl and piperazine rings typically appear in the 3000-2850 cm⁻¹ range. scispace.com

N-H Bending: Scissoring vibrations of the -NH₂ group are observed around 1650-1580 cm⁻¹.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1250-1020 cm⁻¹.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. For these compounds, Raman spectroscopy can provide clear signals for the C-C stretching modes of the saturated rings. scispace.com

Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can aid in the precise assignment of vibrational modes. nih.govscispace.com

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | FT-IR | 3500 - 3250 |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 3000 - 2850 |

| N-H Bend (Amine) | FT-IR | 1650 - 1580 |

| CH₂ Scissoring | FT-IR | ~1450 |

| C-N Stretch | FT-IR, Raman | 1250 - 1020 |

| Piperazine Ring Breathing | Raman | ~800 - 900 |

X-ray Diffraction for Solid-State Molecular Geometry and Packing

Key structural insights from XRD would include:

Conformation: Confirmation of the preferred conformation of the piperazine and cyclohexyl rings, which are both typically found in a stable chair conformation. iucr.orgresearchgate.net

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at any chiral centers.

Intermolecular Interactions: Elucidation of the crystal packing, revealing intermolecular forces such as hydrogen bonding (e.g., between the N-H groups and nitrogen atoms of adjacent molecules) that govern the solid-state architecture. researchgate.net

Powder X-ray diffraction (PXRD) can be used as a fingerprinting technique to identify crystalline phases and assess sample purity. researchgate.net

| Parameter | Example Value (for 1-(4-nitrobenzoyl)piperazine) researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.587(2) |

| b (Å) | 7.0726(6) |

| c (Å) | 14.171(1) |

| β (°) | 119.257(8) |

| Volume (ų) | 2149.9(4) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. unodc.org Reversed-phase chromatography on a C18 column is a common starting point. unodc.org Since piperazine derivatives may lack a strong UV chromophore, detection can be challenging. Strategies to overcome this include using a universal detector like an Evaporative Light Scattering Detector (ELSD) or derivatizing the amine with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to allow for sensitive UV detection. jocpr.comjocpr.com An optimized HPLC method can separate the final product from starting materials, reagents, and by-products, allowing for accurate quantification of purity.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile and thermally stable compounds. researchgate.net The polarity of the piperazine moiety may require derivatization to improve peak shape and volatility. The choice of a suitable capillary column (e.g., a mid-polarity phase like DB-17) is critical for achieving good separation of related piperazine compounds.

Both HPLC and GC are invaluable for reaction monitoring, where small aliquots of a reaction mixture are analyzed over time to determine the consumption of reactants and the formation of the desired product.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Water with additives (e.g., DEA) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Column Temperature | 35°C jocpr.com |

| Detection | UV at 340 nm (after derivatization) jocpr.com |

| Injection Volume | 10 µL jocpr.com |

Emerging Research Frontiers for 4 Cyclohexylpiperazin 1 Amine Chemistry

Development of Novel and Efficient Synthetic Pathways

The synthesis of 4-Cyclohexylpiperazin-1-amine and its derivatives is an area of active development, moving beyond traditional methods to more sophisticated and efficient strategies. The primary challenge lies in achieving high regioselectivity and yield, particularly in the introduction of the N-amino group.

Conventional synthesis often involves a multi-step process beginning with the formation of the parent compound, 1-cyclohexylpiperazine (B93859). This intermediate is typically prepared via nucleophilic substitution between a cyclohexyl halide and a large excess of piperazine (B1678402) or by using a Boc-protected piperazine to prevent dialkylation, followed by deprotection. google.com Another established route is the reductive amination of cyclohexanone (B45756) with piperazine. google.com

Emerging research focuses on overcoming the limitations of these classical methods, such as harsh reaction conditions, the need for protecting groups, and the generation of byproducts. Novel approaches aim for improved atom economy, efficiency, and functional group tolerance.

Key areas of synthetic innovation include:

Direct C-H Functionalization: Advanced methods involving the direct C-H functionalization of piperazines are being explored to streamline synthetic routes. mdpi.com While not yet reported specifically for this compound, these techniques, often employing photoredox or transition-metal catalysis, could offer a more direct way to construct the core structure or introduce further complexity. mdpi.com

Flow Chemistry: Continuous flow synthesis is being investigated to enhance control over reaction parameters, improve safety, and facilitate scalability. mdpi.com This methodology could be particularly advantageous for managing the exothermic nature of amination and substitution reactions often used in piperazine synthesis.

Biocatalysis: The use of enzymes, such as transaminases, offers a green and highly selective alternative for the synthesis of amine-containing cyclohexane (B81311) rings, which are key precursors. nih.gov Research into biocatalytic methods could lead to the stereoselective synthesis of chiral derivatives of this compound. nih.gov

A comparative overview of traditional versus emerging synthetic strategies is presented below.

| Method | Description | Advantages | Challenges |

| Nucleophilic Substitution | Reaction of a cyclohexyl halide with Boc-piperazine, followed by deprotection and subsequent N-amination. google.com | Well-established, reliable for small-scale synthesis. | Multi-step, requires protecting groups, moderate yields. |

| Reductive Amination | Reaction of cyclohexanone with piperazine in the presence of a reducing agent, followed by N-amination. google.com | Utilizes readily available starting materials. | Potential for over-alkylation, requires control of stoichiometry. |

| Advanced Catalysis | Direct C-H functionalization or cross-coupling reactions to form the C-N bond. mdpi.comhilarispublisher.com | Higher atom economy, fewer steps, access to novel derivatives. | Catalyst cost and sensitivity, optimization required. |

| Flow Synthesis | Performing the reaction sequence in a continuous flow reactor. mdpi.com | Enhanced safety, precise control, easier scale-up. | Requires specialized equipment, initial setup costs. |

Exploration of Untapped Reactivity Profiles and Catalytic Applications

The chemical reactivity of this compound is primarily dictated by the N-amino group, which is essentially a substituted hydrazine (B178648) moiety. This functional group imparts a reactivity profile distinct from simple secondary or tertiary amines, opening avenues for its use in novel transformations and catalysis.

The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. This nucleophilicity can be harnessed in various organic reactions, such as the formation of hydrazones and pyrazoles by reacting with carbonyl compounds and 1,3-dicarbonyls, respectively. These reactions are fundamental in heterocyclic chemistry and for the construction of biologically active molecules. beilstein-journals.org

Potential Catalytic Applications:

Organocatalysis: Chiral primary amines derived from natural products have proven to be effective catalysts in asymmetric reactions, such as Michael additions and aldol reactions. beilstein-journals.org By analogy, chiral versions of this compound could be developed as organocatalysts. The piperazine ring can act as a rigid scaffold to orient the catalytic amino group and the cyclohexyl substituent, potentially influencing the stereochemical outcome of a reaction.

Ligand Synthesis for Transition-Metal Catalysis: The two available nitrogen atoms of the N-amino group, along with the other nitrogens in the piperazine ring, make this compound a potential multidentate ligand for transition metals. Metal complexes incorporating this ligand could exhibit novel catalytic activities in cross-coupling reactions, hydrogenations, or oxidations. The bulky cyclohexyl group could create a specific steric environment around the metal center, influencing catalyst activity and selectivity.

| Reaction Type | Role of this compound | Potential Application | Rationale |

| Hydrazone Formation | Nucleophilic Reagent | Synthesis of heterocyclic compounds, prodrug design. | The N-amino group readily condenses with aldehydes and ketones. |

| Michael Addition | Organocatalyst (as a chiral derivative) | Asymmetric synthesis of 1,5-dicarbonyl compounds. beilstein-journals.org | Forms transient iminium ions with α,β-unsaturated ketones to facilitate enantioselective additions. beilstein-journals.org |

| Metal Coordination | Multidentate Ligand | Homogeneous catalysis (e.g., cross-coupling, hydrogenation). | Nitrogen atoms can coordinate to a metal center, with the cyclohexyl group tuning steric and electronic properties. |

Integration into Supramolecular Architectures and Advanced Materials Science

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. mdpi.com The structural features of this compound make it an attractive building block (synthon) for constructing complex, functional supramolecular systems and advanced materials like Metal-Organic Frameworks (MOFs). nih.gov

The N-amino group is capable of forming strong hydrogen bonds, acting as both a donor and an acceptor. The piperazine ring provides a defined conformational geometry, while the large cyclohexyl group can drive assembly through van der Waals forces and influence the solubility and packing of the resulting architecture.

Potential Applications in Materials Science:

Supramolecular Polymers: The ability to form directional hydrogen bonds could allow this compound to act as a monomer in the formation of supramolecular polymers. beilstein-journals.org These materials, held together by reversible non-covalent bonds, can exhibit unique properties such as self-healing and stimuli-responsiveness.

Crystal Engineering: The compound can be co-crystallized with other molecules, such as carboxylic acids, to form new multi-component crystalline materials with tailored properties. mdpi.com The interplay of hydrogen bonding from the N-amino group and the steric influence of the cyclohexyl moiety can be used to direct the crystal packing and create materials with desired optical or physical characteristics.

常见问题

Q. Methodological Answer :

- Mass Spectrometry (MS) : ESI+ mode confirms molecular ions (e.g., m/z 238 [M+H]⁺ for intermediates, m/z 492 [M+H]⁺ for final compounds) .

- ¹H NMR : Distinct coupling constants (e.g., J = 13.5 Hz for axial protons in cyclohexyl groups) differentiate stereoisomers. For example, (1R,4R)-isomers show unique splitting patterns in aromatic regions (δ 8.60–7.11 ppm) .

- Chromatography : HPLC with chiral columns resolves enantiomeric excess (>98% purity criteria) .

Advanced: How can stereochemical discrepancies in cyclohexylpiperazine derivatives be resolved during synthesis?

Q. Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,4S)-N,N-dibenzyl precursors) to control stereochemistry .

- NMR Analysis : Coupling constants (e.g., J = 3.6–3.9 Hz for equatorial protons) and NOE experiments confirm spatial arrangements .

- Crystallography : X-ray diffraction of intermediates (e.g., dibenzyl-protected amines) provides definitive stereochemical assignment .

Advanced: What experimental design strategies mitigate low yields in multi-step syntheses?

Q. Methodological Answer :

- Factorial Design : Vary solvent polarity (EtOH vs. DMF), temperature (80–140°C), and catalyst loading (TEA 0.1–1.0 eq) to identify optimal conditions .

- In Situ Monitoring : TLC or LC-MS tracks intermediate formation to abort failed reactions early .

- Scale-Up Adjustments : Replace prep TLC with flash chromatography for >100 mg batches to reduce losses .

Advanced: How should researchers address contradictory spectral data (e.g., identical MS but divergent NMR)?

Q. Methodological Answer :

- Orthogonal Techniques : Combine MS/MS fragmentation (to confirm molecular integrity) with 2D NMR (COSY, HSQC) to assign proton environments .

- Impurity Profiling : HPLC-PDA detects trace isomers or byproducts (e.g., N-alkylated side products) .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

Advanced: What are the critical factors in scaling up piperazine-cyclohexylamine coupling reactions?

Q. Methodological Answer :

- Solvent Selection : Ethanol minimizes side reactions vs. DMSO, which may promote decomposition at high temps .

- Catalyst Efficiency : TEA > DIPEA for cost-effectiveness in large-scale reactions .

- Workflow : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., amine alkylation) .

Basic: What safety protocols are essential when handling this compound intermediates?

Q. Methodological Answer :

- PPE : Gloves, goggles, and fume hoods required due to potential respiratory irritancy .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

- Storage : In airtight containers at –20°C to prevent amine oxidation .

Advanced: How can researchers evaluate the biological activity of this compound analogs?

Q. Methodological Answer :

- Target Assays : Screen against kinase or GPCR targets (e.g., using SPR or fluorescence polarization) .

- SAR Studies : Modify substituents (e.g., cyclopropylmethyl vs. methyl groups) to correlate structure with IC₅₀ values .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

Q. Methodological Answer :

- Retrosynthesis Software : Use Reaxys or Pistachio to identify feasible routes (e.g., Buchwald-Hartwig amination) .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., dopamine D2 receptor) .

- DFT Calculations : Gaussian optimizes transition states for stereoselective steps .

Advanced: How do storage conditions impact the stability of this compound derivatives?

Q. Methodological Answer :

- Stress Testing : Expose to light (ICH Q1B), humidity (40–75% RH), and heat (40–60°C) to identify degradation pathways .

- Stabilizers : Add antioxidants (e.g., BHT) to amine solutions to prevent radical-mediated oxidation .

- Analytical Monitoring : Periodic HPLC checks for dimerization or N-oxide formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。